Cas no 201224-89-7 (3-Pentyl Isothiocyanate)

3-Pentyl Isothiocyanate is an organic compound belonging to the isothiocyanate class, characterized by the functional group –N=C=S attached to a pentyl chain. This compound is notable for its role as a precursor in organic synthesis, particularly in the production of agrochemicals and pharmaceuticals. Its reactive isothiocyanate group enables efficient conjugation with amines and other nucleophiles, making it valuable for derivatization and cross-linking applications. The pentyl chain contributes to moderate lipophilicity, enhancing solubility in organic solvents. 3-Pentyl Isothiocyanate is also studied for its potential bioactivity, including antimicrobial and pesticidal properties. Proper handling is essential due to its irritant and lachrymatory effects.
3-Pentyl Isothiocyanate structure
3-Pentyl Isothiocyanate structure
Product Name:3-Pentyl Isothiocyanate
CAS No:201224-89-7
MF:C6H11NS
MW:129.2232401371
MDL:MFCD00060395
CID:825177
PubChem ID:536578
Update Time:2026-04-29

3-Pentyl Isothiocyanate Chemical and Physical Properties

Names and Identifiers

    • 3-isothiocyanatopentane
    • 3-Pentyl isothiocyanate
    • 3-Pentane isothiocyanate
    • 3-Pentyl Isothiocyanate
    • MDL: MFCD00060395
    • Inchi: InChI=1S/C6H11NS/c1-3-6(4-2)7-5-8/h6H,3-4H2,1-2H3
    • InChI Key: YDRYFNXKCXDLPP-UHFFFAOYSA-N
    • SMILES: CCC(CC)N=C=S

Computed Properties

  • Exact Mass: 129.06100
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3

Experimental Properties

  • Density: 0,92 g/cm3
  • Boiling Point: 90°C 25mm
  • Flash Point: 59.4°C
  • Refractive Index: 1.484
  • PSA: 44.45000
  • LogP: 2.27780

3-Pentyl Isothiocyanate Security Information

3-Pentyl Isothiocyanate Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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3-Pentyl Isothiocyanate Related Literature

Additional information on 3-Pentyl Isothiocyanate

Introduction to 3-Pentyl Isothiocyanate (CAS No. 201224-89-7) and Its Emerging Applications in Chemical Biology

3-Pentyl Isothiocyanate, identified by the chemical abstracts service number 201224-89-7, is a versatile organosulfur compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the isothiocyanate family, characterized by the presence of a carbon-nitrogen triple bond connected to a sulfur atom, which endows it with remarkable reactivity and biological activity. The pentyl side chain in its molecular structure contributes to its solubility and interaction with biological targets, making it a valuable tool in drug discovery and synthetic chemistry.

The chemical structure of 3-Pentyl Isothiocyanate can be represented as C₆H₁₁NS, where the isothiocyanate functional group (-N=C=S) is attached to a pentyl group (C₅H₁₁). This configuration allows the compound to participate in various chemical reactions, including nucleophilic addition, cycloadditions, and condensation reactions, which are pivotal in organic synthesis. Its reactivity makes it particularly useful in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

In recent years, 3-Pentyl Isothiocyanate has been extensively studied for its potential applications in medicinal chemistry. One of the most promising areas is its use as a precursor in the synthesis of bioactive molecules. For instance, isothiocyanates are known to undergo reaction with amines to form thioureas, which have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The pentyl group enhances the lipophilicity of these derivatives, improving their bioavailability and membrane permeability.

Recent research has highlighted the role of 3-Pentyl Isothiocyanate in developing novel therapeutic agents. A notable study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit significant inhibitory activity against certain kinases involved in cancer progression. The study revealed that the pentyl side chain plays a crucial role in modulating the binding affinity of these derivatives to their target proteins. This finding opens up new avenues for designing more effective kinase inhibitors.

Moreover, 3-Pentyl Isothiocyanate has been explored as a tool in chemical biology for studying protein-protein interactions. The reactivity of the isothiocyanate group allows it to covalently label nucleophilic residues on proteins, providing insights into their conformational changes and interaction dynamics. This approach has been particularly useful in elucidating the mechanisms of action of various signaling pathways. The pentyl group's steric hindrance can be tailored to target specific residues, enhancing the precision of these studies.

The synthesis of 3-Pentyl Isothiocyanate itself is an intriguing process that involves the reaction of pentyl halides with sodium thiocyanate or other thiocarbonyl compounds under controlled conditions. Advanced synthetic techniques, such as transition metal-catalyzed reactions, have been employed to improve yield and purity. These methods are essential for ensuring that the compound meets the stringent requirements for biological studies.

In conclusion, 3-Pentyl Isothiocyanate (CAS No. 201224-89-7) is a multifaceted compound with significant potential in chemical biology and drug discovery. Its unique structural features and reactivity make it a valuable intermediate in synthesizing bioactive molecules. The ongoing research into its applications underscores its importance as a tool for understanding biological processes and developing new therapeutic strategies. As scientific knowledge advances, it is expected that even more innovative uses for this compound will emerge.

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